REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][CH3:10])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[Cu](C#N)[C:15]#[N:16]>C(OCC)(=O)C>[CH3:10][O:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([C:15]#[N:16])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)C)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11.25 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
n-methyl-pyrrolidone-2
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Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
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filtered
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Type
|
WASH
|
Details
|
washed four times with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with sodium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with hexane-ethyl acetate which
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C#N)C=C1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |